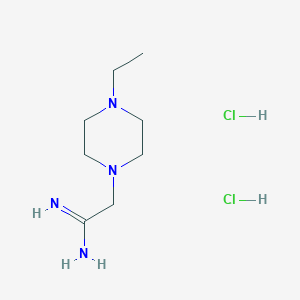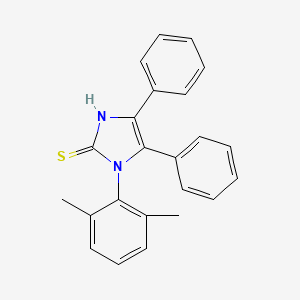
1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazole, which is a heterocyclic compound. The name suggests that it has a central imidazole ring, which is substituted with a 2,6-dimethylphenyl group and two phenyl groups .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol” are not available, similar compounds have been involved in reactions like acetylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,6-dimethylphenol, which shares some structural similarities with the compound you’re asking about, is a solid with a melting point of 42-46 °C and a boiling point of 203 °C .
Aplicaciones Científicas De Investigación
Electrochemical Properties
Imidazole-2-thiols, including variants like 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol, exhibit notable electrochemical properties. Research has determined oxidation and reduction potentials for a range of imidazole-2-thiols, providing insights into their thermodynamic and electrochemical behavior, which is crucial for various scientific applications (Po et al., 1991).
Luminescence Sensing
Some derivatives of dimethylphenyl imidazole, closely related to the chemical , have been utilized in the synthesis of lanthanide metal-organic frameworks. These structures exhibit strong luminescence properties and are sensitive to specific chemicals like benzaldehyde, suggesting potential applications in fluorescence sensing (Shi et al., 2015).
Synthesis of Thiazole Derivatives
Research has explored the synthesis of new thiazole derivatives from compounds including 2-bromo-1-(3,4-dimethylphenyl)ethanone, which share structural similarities with 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol. Such synthetic pathways are important for developing novel compounds with potential applications in various fields, including pharmaceuticals (Bashandy et al., 2008).
Nanomaterial Interactions
Studies have investigated the interactions between imidazole compounds and nanomaterials like ZnO nanocrystals. This research is crucial for understanding the binding and adsorption behaviors of imidazoles on nanomaterial surfaces, which can have significant implications in nanotechnology and biomedical applications (Jayabharathi et al., 2015).
Photochromism in Imidazole Derivatives
Investigations into the photochromic properties of certain imidazole derivatives have shown potential applications in materials science. The ability of these compounds to change color under light exposure can be harnessed for developing advanced materials with light-responsive properties (Bai et al., 2010).
Antimicrobial Activity
The antimicrobial activity of various imidazole derivatives has been a subject of research. Studies have synthesized and tested compounds for their efficacy against different bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Bhoge et al., 2021).
Antioxidant Additives
Functionalized imidazoles, including structures related to 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol, have been evaluated as antioxidant additives for industrial lubricating oils. Understanding the substituent effects on antioxidant properties is essential for optimizing these additives for various industrial applications (Ashry et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJTYUPZYNRMML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

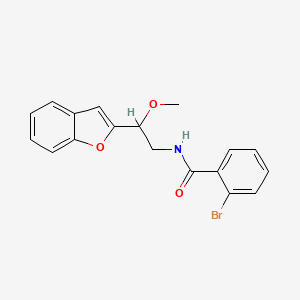
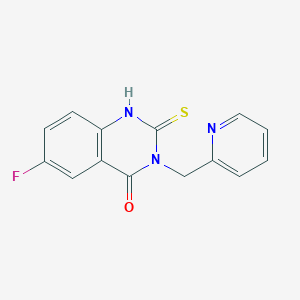
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2369115.png)

![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)
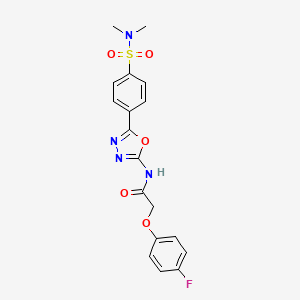
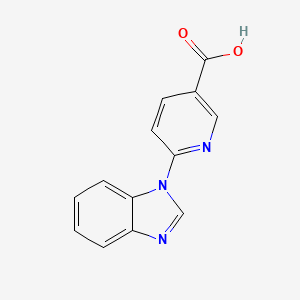
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
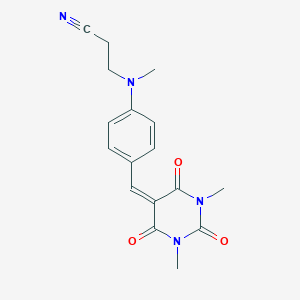


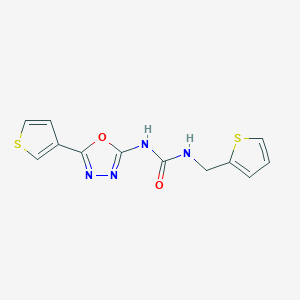
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
